1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone
Description
This compound features a pyrrolo[2,3-b]pyridine core linked to a piperidinylmethyl group at position 4 and a 2-methoxyethanone moiety at position 1 of the piperidine ring.
Properties
IUPAC Name |
2-methoxy-1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-12-15(20)18-8-4-13(5-9-18)11-19-10-6-14-3-2-7-17-16(14)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEWJAJIAWBXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1-4) that are found across various tissue types. They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes.
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3. It acts by inhibiting these receptors, thereby disrupting the signal transduction pathways they regulate. The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt. The compound’s action on FGFRs disrupts these pathways, affecting various cellular processes.
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis. It also significantly inhibits the migration and invasion of cells. These effects could potentially be beneficial in the context of cancer therapy, where the goal is often to inhibit the proliferation and spread of cancer cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with the fibroblast growth factor receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types. The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain.
Biological Activity
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone, a compound featuring a pyrrolo[2,3-b]pyridine core, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{n}H_{m}N_{x}O_{y}
- Molecular Weight : Approximately 300 g/mol (exact values may vary based on specific isomers).
Research indicates that compounds with a pyrrolo[2,3-b]pyridine scaffold often interact with various biological targets, including kinases and neurotransmitter receptors. The specific mechanism of action for this compound is primarily linked to its inhibition of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in cell survival and proliferation pathways. Inhibiting SGK-1 can have therapeutic implications in conditions such as cancer and metabolic disorders .
Pharmacological Effects
The compound has shown promising results in various preclinical studies:
- Anticancer Activity : Studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : The compound may also exert neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with dopamine receptors. This suggests potential applications in treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives. They found that this compound significantly inhibited the growth of human breast cancer cells (MCF7) at low micromolar concentrations. The study concluded that the compound's mechanism involved apoptosis induction through the activation of caspase pathways .
Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Results indicated that treatment with this compound reduced dopaminergic neuron loss and improved motor function. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis based on the evidence:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Solubility and Bioavailability: The 2-methoxyethanone group in the target compound likely improves aqueous solubility compared to simpler analogs like 1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, which lacks polar substituents . The piperidine ring may enhance membrane permeability relative to morpholine-containing analogs (e.g., compound in ), as piperidine’s higher lipophilicity favors passive diffusion .
Reactivity and Stability :
- Brominated analogs (e.g., ) exhibit electrophilic reactivity at the bromo site, posing stability challenges under physiological conditions. The target compound’s methoxy group confers greater metabolic stability .
Biological Activity: The extended heterocyclic system in (pyrido-pyrrolo-pyrimidinone) shows low kinase binding affinity (Ki = 1778 nM), suggesting that smaller scaffolds like the target compound may offer better target specificity . Morpholine-containing derivatives (e.g., ) are often employed in kinase inhibitors, but their larger size may reduce CNS penetration compared to the target compound’s compact structure .
Synthetic Feasibility :
- The target compound’s synthesis is likely more straightforward than polyheterocyclic systems (e.g., ), as it avoids complex regioselective coupling steps required for fused-ring systems .
Critical Discussion of Structural Modifications
- Piperidine vs.
- Methoxyethanone vs. Acetyl: The methoxy group in the target compound introduces an additional hydrogen-bond acceptor, which may improve interactions with polar binding pockets compared to acetyl-substituted analogs .
- Pyrrolo[2,3-b]pyridine Core : This core’s planar aromatic system is conserved across analogs, but substitutions at the N1 position (e.g., piperidinylmethyl vs. acetyl) significantly alter steric and electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
